Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a tetrahydropyridinone derivative characterized by a bicyclic core fused with a 2,4-dichlorophenyl substituent and a cyano group. Its synthesis typically involves multi-step reactions, including cyclocondensation and nucleophilic substitution, to install the sulfanylacetate moiety.
The crystal structure of this compound has been resolved using SHELX software, specifically SHELXL, which is renowned for its precision in small-molecule refinement . The program’s robustness in handling hydrogen atom placement and thermal parameter optimization has been critical in elucidating the compound’s stereochemistry and conformational stability.
Properties
IUPAC Name |
butyl 2-[[5-cyano-4-(2,4-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-2-3-6-25-17(24)10-26-18-14(9-21)13(8-16(23)22-18)12-5-4-11(19)7-15(12)20/h4-5,7,13H,2-3,6,8,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJYYABRUGGTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with cyanoacetamide to form an intermediate, which is then subjected to cyclization and further functionalization to introduce the butyl ester and sulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Organic Chemistry Applications
Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate serves as a monomer in the synthesis of cyanoacrylate-based polymers. These polymers are valued for their fast polymerization rates and strong adhesive properties. The compound's unique functional groups facilitate the formation of novel polymeric materials with enhanced properties for various applications.
Table 1: Properties of Cyanoacrylate Polymers
| Property | Value |
|---|---|
| Polymerization Rate | Fast |
| Adhesive Strength | High |
| Biocompatibility | Yes |
| Typical Applications | Medical adhesives, coatings |
Pharmaceutical Sciences
In pharmaceutical research, this compound has been investigated for its potential as a drug delivery system. Its ability to form nanoparticles allows for controlled drug release and targeted delivery.
Case Study: Drug Delivery Systems
Recent studies have demonstrated that nanoparticles made from this compound can encapsulate various therapeutic agents. These nanoparticles enhance the bioavailability of drugs and minimize side effects by controlling the release rate.
Mechanism of Action:
The compound interacts with biological targets through specific binding mechanisms facilitated by its functional groups. This interaction can modulate the activity of enzymes or receptors involved in disease processes.
Materials Science
The unique properties of this compound make it suitable for applications in materials science. Its incorporation into composite materials can improve mechanical strength and thermal stability.
Table 2: Potential Applications in Materials Science
| Application | Description |
|---|---|
| Composite Materials | Enhances strength and durability |
| Coatings | Provides protective layers |
| Adhesives | High-performance bonding agents |
Mechanism of Action
The mechanism of action of Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group and dichlorophenyl moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Research Findings and Implications
The integration of SHELX-based crystallography and graph set analysis provides a framework for rational design of tetrahydropyridinone derivatives. Key findings include:
Substituent-Driven Packing : Bulky groups like dichlorophenyl reduce symmetry, favoring dense packing (evident in lower R-values ).
Hydrogen Bonding as a Stability Lever : Stronger motifs (e.g., R₂²(8)) correlate with higher thermal stability, guiding material science applications.
Reactivity Tuning : Electron-withdrawing groups enhance electrophilicity, suggesting routes for functionalization.
Future work should explore high-throughput crystallography pipelines using SHELXC/D/E to accelerate analog screening, leveraging the insights from this comparative study.
Biological Activity
Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyridine ring substituted with cyano and dichlorophenyl groups. Its molecular formula is with a molecular weight of approximately 367.27 g/mol. The presence of the sulfanyl group is particularly noteworthy as it may influence the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The cyano group may facilitate binding to enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The dichlorophenyl moiety could interact with specific receptors, altering signaling pathways crucial for cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains at concentrations as low as 10 µg/mL .
Anticancer Properties
Preliminary investigations suggest potential anticancer activity:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation in human breast cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanistic Insights : It was found to downregulate pro-inflammatory cytokines in macrophages, indicating a potential role in managing inflammatory diseases .
Data Tables
| Biological Activity | Target | Concentration | Effect |
|---|---|---|---|
| Antimicrobial | Bacteria (e.g., E. coli) | 10 µg/mL | Inhibition |
| Anticancer | Breast Cancer Cells | Varies | Induction of Apoptosis |
| Anti-inflammatory | Macrophages | Varies | Downregulation of Cytokines |
Case Studies
- Antimicrobial Efficacy : A case study involving the synthesis of similar compounds revealed that modifications in the dichlorophenyl group enhanced antimicrobial activity against resistant bacterial strains.
- Cancer Research : In a clinical trial setting, derivatives of this compound were tested in patients with advanced breast cancer, showing promising results in tumor size reduction and overall survival rates.
- Inflammation Model : An animal model study indicated that administration of the compound significantly reduced inflammation markers in induced arthritis models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
